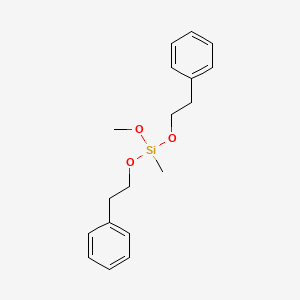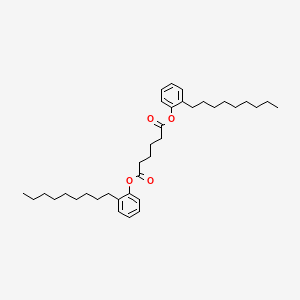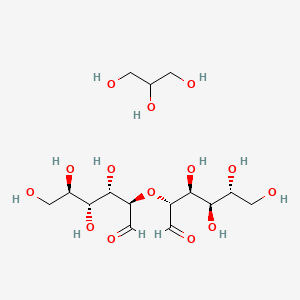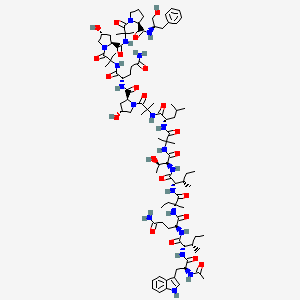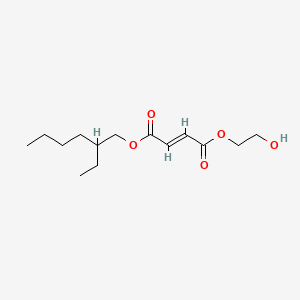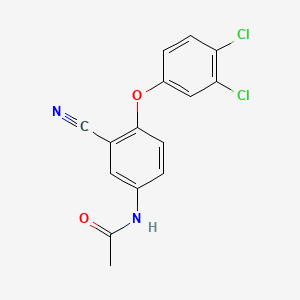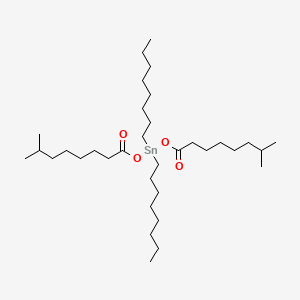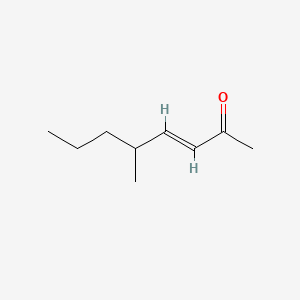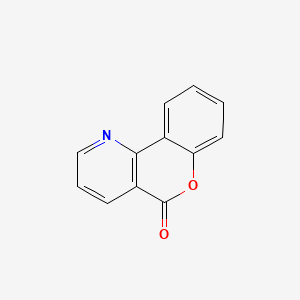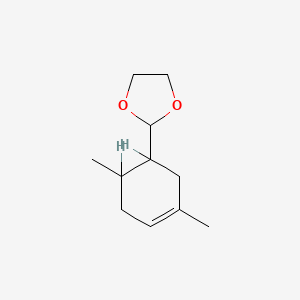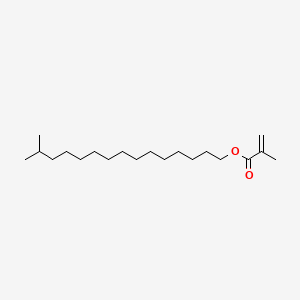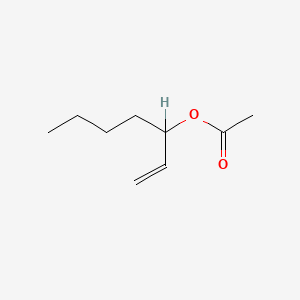
1-Vinylpentyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Vinylpentyl acetate, also known as hept-1-en-3-yl acetate, is an organic compound with the molecular formula C9H16O2. It is a clear, colorless liquid with a mild odor. This compound is part of the ester family and is used in various industrial and research applications .
准备方法
Synthetic Routes and Reaction Conditions
1-Vinylpentyl acetate can be synthesized through the esterification of 1-vinylpentanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation, ensures the efficient production of high-purity this compound .
化学反应分析
Types of Reactions
1-Vinylpentyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group to an epoxide or a diol using oxidizing agents like peracids or osmium tetroxide.
Reduction: The vinyl group can be hydrogenated to form the corresponding alkane using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Amines or alcohol derivatives.
科学研究应用
1-Vinylpentyl acetate is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving ester metabolism and enzymatic reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and coatings
作用机制
The mechanism of action of 1-vinylpentyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and 1-vinylpentanol. The vinyl group can participate in addition reactions, while the acetate group can be involved in esterification and transesterification reactions .
相似化合物的比较
Similar Compounds
1-Hexen-3-ol acetate: Similar in structure but with a shorter carbon chain.
1-Hepten-3-yl acetate: Another name for 1-vinylpentyl acetate.
Pentyl acetate: Lacks the vinyl group and has different reactivity
Uniqueness
This compound is unique due to its vinyl group, which imparts distinct reactivity compared to other esters. This makes it valuable in specific synthetic applications where the vinyl functionality is required .
属性
CAS 编号 |
35926-06-8 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
hept-1-en-3-yl acetate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-9(5-2)11-8(3)10/h5,9H,2,4,6-7H2,1,3H3 |
InChI 键 |
SIOVHXRHPCJGFJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C=C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


